molecular formula C9H17F2N B1432580 N-((4,4-difluorocyclohexyl)methyl)ethanamine CAS No. 1550689-25-2

N-((4,4-difluorocyclohexyl)methyl)ethanamine

Número de catálogo: B1432580
Número CAS: 1550689-25-2
Peso molecular: 177.23 g/mol
Clave InChI: BNOKWKNFIYIDOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4,4-Difluorocyclohexyl)methyl)ethanamine, identified by CAS number 1550689-25-2, is a chemical compound with the molecular formula C9H17F2N and a molecular weight of 177.23 g/mol . This amine is part of a class of 4,4-difluorocyclohexyl-containing compounds that are recognized industrially as valuable intermediates in pharmaceutical synthesis . The 4,4-difluorocyclohexyl moiety is a privileged structure in medicinal chemistry, frequently employed to modulate the physicochemical properties of potential drug candidates, such as their metabolic stability and lipophilicity. Research into analogous structures shows that such compounds are key building blocks in the development of therapeutics targeting various conditions . As a supplier, we provide this compound to support innovation and discovery in these fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling information. The product typically requires cold-chain transportation to ensure stability and quality upon delivery .

Propiedades

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N/c1-2-12-7-8-3-5-9(10,11)6-4-8/h8,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOKWKNFIYIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of N-((4,4-difluorocyclohexyl)methyl)ethanamine generally proceeds through:

  • Preparation or procurement of (4,4-difluorocyclohexyl)methanol or related intermediates.
  • Conversion of the alcohol to a reactive halide intermediate (e.g., bromide).
  • Nucleophilic substitution or reductive amination to introduce the ethanamine moiety.

Preparation of Key Intermediate: (4,4-Difluorocyclohexyl)methanol

(4,4-Difluorocyclohexyl)methanol serves as a crucial precursor. According to Ambeed data, it can be obtained commercially or synthesized and then converted into a halide intermediate for further functionalization.

Conversion of (4,4-Difluorocyclohexyl)methanol to 4-(Bromomethyl)-1,1-difluorocyclohexane

A key step involves transforming the alcohol group into a bromide to facilitate nucleophilic substitution:

Reagents & Conditions Details
Triphenylphosphine, Carbon tetrabromide In dichloromethane at 0 °C to 26 °C for 16 hours
Procedure Dropwise addition of CBr4 to the alcohol and triphenylphosphine solution at 0 °C, stirring at room temperature overnight
Outcome Formation of 4-(bromomethyl)-1,1-difluorocyclohexane as a colorless liquid, used crude in next step
Characterization ^1H NMR (400 MHz, CDCl3): 3.31 (d, J=6.4 Hz, 2H), multiplets for cyclohexyl protons

This method is a classical Appel reaction converting alcohols to alkyl bromides, providing a good yield of the bromide intermediate suitable for amination.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Alcohol to bromide (Appel reaction) Triphenylphosphine, CBr4, CH2Cl2, 0–26 °C, 16 h Not specified (high purity) Crude bromide used directly in next step
Nucleophilic substitution Ethanamine, solvent (e.g., ethanol, DMF), mild heating Literature typical 70–90% Requires inert atmosphere and anhydrous conditions
Reductive amination Aldehyde + ethanamine, MgSO4, Et3N, NaBH4, MeOH, 0 °C Variable, generally good Anhydrous conditions critical for imine formation

Additional Notes on Experimental Techniques

  • Anhydrous and Inert Atmosphere : To prevent side reactions and hydrolysis, reactions are performed under argon or nitrogen atmosphere with dry solvents.
  • Temperature Control : Low temperatures (0 °C) are employed during sensitive steps such as NaBH4 reduction to control reaction rate and selectivity.
  • Purification : Products are often purified by extraction, washing with brine, drying over MgSO4, and concentration under reduced pressure, followed by chromatography if necessary.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Mechanism Advantages Limitations
Alcohol to bromide conversion Triphenylphosphine, CBr4, CH2Cl2, 0–26 °C Appel reaction (SN2-like) Mild conditions, high purity Requires careful handling of reagents
Nucleophilic substitution Ethanamine, solvent, heat SN2 substitution Direct, straightforward Possible competing elimination
Reductive amination Aldehyde, ethanamine, MgSO4, Et3N, NaBH4, MeOH Imine formation + reduction High selectivity, mild Requires anhydrous conditions

Actividad Biológica

N-((4,4-difluorocyclohexyl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H15F2N and a molecular weight of approximately 165.21 g/mol. The compound features a difluorinated cyclohexyl group attached to an ethanamine moiety, which is believed to influence its pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation Reactions : Utilizing difluorinated cyclohexyl derivatives in alkylation reactions with ethanamine.
  • Reduction Techniques : Employing reduction methods on precursor compounds to yield the target amine.
  • Amine Coupling : Combining difluorinated cyclohexyl halides with ethanamines under controlled conditions.

Biological Activity

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter systems and potential therapeutic applications. Notable findings include:

  • Glycine Transporter Inhibition : Compounds structurally related to this compound have shown inhibitory effects on GlyT-1, a glycine transporter implicated in neurotransmission. For instance, analogues have demonstrated IC50 values in the nanomolar range (e.g., 67.5 nM for related compounds), indicating strong binding affinity and selectivity .
  • CNS Activity : In vivo studies have revealed that certain analogues can significantly elevate extracellular glycine levels in the medial prefrontal cortex of rodent models, suggesting potential applications in treating CNS disorders .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural components in determining the biological activity of this compound. Key observations include:

Compound NameGlyT-1 IC50 (nM)SelectivityRemarks
N-((4,4-difluoro-1-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)-2,6-difluorobenzamide67.5GlyT-2 IC50 > 75 µMExhibits robust CNS activity
N-(3-(4-fluoro-2-methyl-5-(3-(4,4,4-trifluoro-3,3...TBDTBDPotential anticancer activity

These findings suggest that modifications to the cyclohexyl group and the incorporation of different substituents can enhance potency and selectivity against specific targets.

Case Studies

  • Neurotransmission Studies : In a study involving rodent microdialysis experiments, oral administration of a related compound resulted in a dose-dependent increase in glycine levels within the cerebrospinal fluid (CSF), demonstrating its potential as a therapeutic agent for disorders involving glycine dysregulation .
  • Anticancer Research : The compound has also been investigated for its potential as an inhibitor of Raf proteins involved in various cancers. Research indicates that derivatives may effectively inhibit all isoforms of Raf proteins and show promise against tumor cells with specific mutations .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((4,4-difluorocyclohexyl)methyl)ethanamine is being investigated for its potential as a pharmaceutical agent due to its unique structural properties that can influence biological activity. Its applications include:

  • Drug Development: The compound serves as a building block for synthesizing new drugs, particularly those targeting specific biological pathways.
  • Fluorinated Analog Studies: It is used in studies involving fluorinated analogs of biologically active molecules, which can exhibit enhanced binding affinities and metabolic stability.

Biological Studies

The compound's interaction with biological targets, such as enzymes and receptors, is of significant interest:

  • Binding Affinity Studies: Research focuses on its selectivity and affinity towards various biological targets, which is crucial for drug design.
  • Pharmacological Investigations: Its unique structure may offer distinct pharmacological properties compared to similar compounds lacking fluorination.

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials with unique properties:

  • Specialty Chemicals Production: The compound's unique properties make it suitable for developing advanced materials used in various industrial applications.

Case Study 1: Drug Development

A study explored the synthesis of this compound derivatives as potential inhibitors for specific enzymes involved in disease pathways. The derivatives exhibited varying degrees of inhibition, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Binding Affinity Research

Research conducted on the binding affinity of this compound to certain receptors demonstrated that the difluorinated cyclohexyl group significantly improved binding interactions compared to non-fluorinated analogs.

Comparación Con Compuestos Similares

Key Observations :

  • The 3,4-dimethoxybenzyl and 4-fluorophenyl groups in the C₁₇H₂₀FNO₂ compound increase molecular weight and LogP (3.5), suggesting enhanced receptor-binding affinity but reduced solubility .
  • The boron-containing analog (C₁₆H₂₄BFNO₂) introduces a unique dioxaborolane moiety, which may enable covalent binding to biological targets .

Pharmacological Activity and Target Selectivity

  • The 4,4-difluorocyclohexyl group is critical for stabilizing receptor-ligand interactions via hydrophobic and electrostatic effects .
  • N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine : Exhibits affinity for serotonin and dopamine receptors due to the electron-rich aromatic systems (dimethoxy and fluorophenyl groups) .
  • N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine (): A potassium channel modulator with a pyrimidin-4-amine core, highlighting the role of fluorinated cyclohexyl groups in ion channel targeting .

Data Tables and Research Findings

Table 1: Comparative Pharmacological Profiles

Compound Target Receptor/Enzyme IC₅₀/EC₅₀ (nM) Selectivity Over Related Targets
AMG bis008 (Related to Target Compound) Kappa Opioid Receptor (KOR) 12.3 10-fold over mu-opioid receptor
N-(3,4-Dimethoxybenzyl)-2-(4-FP)ethanamine Serotonin Transporter (SERT) 45.6 5-fold over dopamine transporter
Ritlecitinib () Calcium-Activated Potassium Channels 8.9 20-fold over voltage-gated channels

Table 2: Physicochemical Stability

Compound Aqueous Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, h)
This compound 0.15 85 2.3
2-(4-Methoxyphenyl)-N-methylethanamine 0.98 70 5.1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4,4-difluorocyclohexyl)methyl)ethanamine, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with (4,4-difluorocyclohexyl)methanamine (CAS: 810659-05-3) and employ reductive alkylation using acetaldehyde or ethylamine derivatives. Alternatively, adapt protocols for analogous cyclohexylmethylamine derivatives, such as those involving thiazole-carbothioamide intermediates .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile) should yield ≥98% purity .
  • Validation : Confirm structural integrity via 1^1H/13^13C NMR (e.g., δ~1.8–2.2 ppm for cyclohexyl protons, δ~3.1 ppm for methylene adjacent to amine) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+: 192.1334) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Analytical Workflow :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Key fragments include m/z 175 (loss of NH2_2CH2_2) and m/z 109 (C4_4F2_2H5_5 fragment) .
  • LC-HRMS : Employ a C18 column with ESI+ mode; monitor for [M+H]+^+ at m/z 192.1334. Compare retention times with reference standards .
  • NMR : Assign signals using 19^{19}F NMR (δ~-120 to -125 ppm for difluorocyclohexyl groups) and 2D experiments (COSY, HSQC) to resolve overlapping cyclohexyl signals .

Advanced Research Questions

Q. How can metabolic pathways of this compound be investigated in mammalian systems?

  • Experimental Design :

  • In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor phase I metabolites (e.g., hydroxylation at cyclohexyl or ethylamine groups) via LC-HRMS/MS .
  • In Vivo Studies : Administer to rodents (e.g., Sprague-Dawley rats) and collect urine/blood at 0–48 hours. Detect metabolites like glucuronide conjugates using β-glucuronidase hydrolysis followed by GC-MS .
  • Data Interpretation : Cross-reference with libraries of NBOMe derivatives (e.g., 25C-NBOMe), which share ethanamine metabolic pathways (e.g., O-demethylation, N-dealkylation) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Systematic Analog Synthesis : Modify substituents on the cyclohexyl ring (e.g., 4,4-difluoro vs. 3,3-difluoro) or ethylamine chain (e.g., N-methyl vs. N-ethyl). Example: Synthesize thiazole-carbothioamide derivatives to assess impact on receptor binding .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against serotonin receptors (5-HT2A_{2A}), comparing binding affinities of fluorinated vs. non-fluorinated analogs .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to control for batch-to-batch variability in biological assays .

Q. What challenges arise in crystallographic analysis of this compound salts, and how are they addressed?

  • Crystallization Challenges :

  • Polymorphism : Diffraction-quality crystals are rare due to conformational flexibility of the cyclohexyl ring. Use slow evaporation (e.g., methanol/dichloromethane) and salt formation (e.g., hydrochloride) to stabilize the structure .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals. Refine using SHELXL with restraints on disordered fluorine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4,4-difluorocyclohexyl)methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-((4,4-difluorocyclohexyl)methyl)ethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.